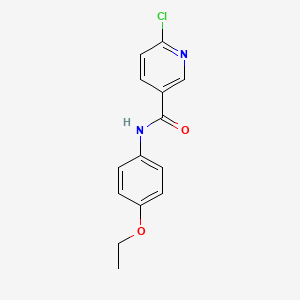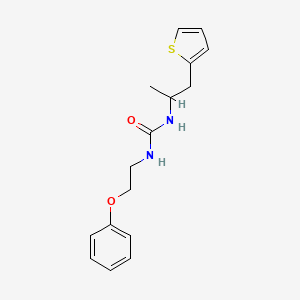
N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrrolidinone-based benzenesulfonamide derivatives has been explored in several studies. For instance, chlorinated pyrrolidinone-bearing benzenesulfonamides were synthesized and showed high binding affinity against human carbonic anhydrases, particularly those related to cancer . Another study reported the synthesis of a compound from pyridine-4-carboxaldehyde and sulfadiazine, which was characterized using various spectroscopic methods . Similarly, methylated and halogenated benzenesulfonamides with a pyrrolidinone moiety were synthesized and tested as inhibitors for carbonic anhydrase isoforms, with modifications in the benzenesulfonamide ring influencing binding affinity and selectivity .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their binding affinity and selectivity. The introduction of chloro groups and the position of methyl groups on the benzenesulfonamide ring significantly affect the binding to carbonic anhydrase isoforms . The crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide revealed π-π interactions and hydrogen-bonding interactions, forming a three-dimensional network, which is indicative of the importance of molecular interactions in the stability and function of these compounds .
Chemical Reactions Analysis
The reactivity of benzenesulfonamide derivatives in chemical reactions is highlighted by the use of 1-benzenesulfinyl piperidine in combination with trifluoromethanesulfonic anhydride to activate thioglycosides, demonstrating the potential of benzenesulfonamide-based reagents in synthetic chemistry . The antimicrobial activity of these compounds is also a result of their chemical reactivity, as seen in the study of N-pyridin-3-yl-benzenesulfonamide, which showed significant antimicrobial activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility and intermolecular interactions, are important for their biological activity. The thermodynamic and spectroscopic properties of 2-pyrrolidinone and N-methylbenzenesulfonamide solvent systems were studied, revealing positive ΔETN values, which suggest favorable intermolecular interactions . Additionally, the physical properties (ADMET) of the synthesized compounds were calculated, which is essential for understanding their pharmacokinetic and pharmacodynamic profiles .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
Base-Free Transfer Hydrogenation of Ketones : This compound class, including pyridinesulfonamide derivatives, has been utilized in the base-free transfer hydrogenation of ketones. These precatalysts allow for the hydrogenation of a wide range of ketone types under mild conditions, highlighting their versatility and efficiency in organic transformations (Ruff et al., 2016).
Medicinal Chemistry
Synthesis and Characterization for Therapeutic Applications : A variety of sulfonamide derivatives have been synthesized and characterized for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds exhibit significant bioactivity, offering a foundation for developing new therapeutic agents (Küçükgüzel et al., 2013).
Material Science
Synthesis of Novel Pyrrolo[2,3-D]Pyrimidine Derivatives : The use of sulfonamides in the synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives bearing aromatic sulfonamide moieties demonstrates their utility in creating new materials with potential applications in electronics and photonics (Khashi et al., 2014).
Eigenschaften
IUPAC Name |
N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O3S/c1-13-6-8-15(9-7-13)24-12-14(10-18(24)25)11-23-28(26,27)17-5-3-2-4-16(17)19(20,21)22/h2-9,14,23H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUBNPYZBLPGFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

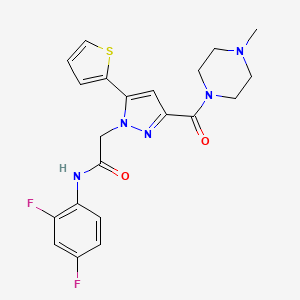
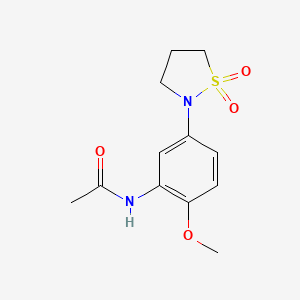
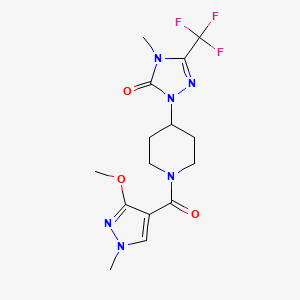

![2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2526354.png)


![2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2526359.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride](/img/structure/B2526360.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide](/img/structure/B2526361.png)
![N-(2,4-dimethylphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2526366.png)
